Phoyunbene B

Description

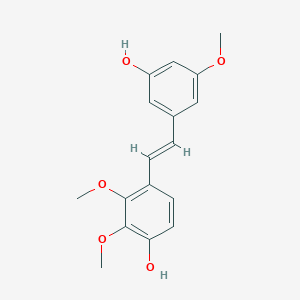

Phoyunbene B is a bioactive stilbenoid compound isolated from the dried whole plant of Pholidota yunnanensis (Yunnan Xiangfu), a traditional Chinese medicinal herb. Structurally, this compound is identified as a resveratrol analog with the molecular formula C₁₇H₁₇O₅ and a molecular weight of 301.1083 g/mol . Pharmacologically, it exhibits potent NO inhibition (IC₅₀ = 7.5 μmol/L) without cytotoxicity, making it a promising candidate for anti-inflammatory drug development . Additionally, it demonstrates anticancer activity by inducing G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells .

Properties

Molecular Formula |

C17H18O5 |

|---|---|

Molecular Weight |

302.32 g/mol |

IUPAC Name |

4-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2,3-dimethoxyphenol |

InChI |

InChI=1S/C17H18O5/c1-20-14-9-11(8-13(18)10-14)4-5-12-6-7-15(19)17(22-3)16(12)21-2/h4-10,18-19H,1-3H3/b5-4+ |

InChI Key |

VACLJIVMBBSOOR-SNAWJCMRSA-N |

SMILES |

COC1=CC(=CC(=C1)O)C=CC2=C(C(=C(C=C2)O)OC)OC |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C2=C(C(=C(C=C2)O)OC)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=C(C(=C(C=C2)O)OC)OC |

Synonyms |

phoyunbene B trans-3,4'-dihydroxy-2',3',5-trimethoxystilbene |

Origin of Product |

United States |

Comparison with Similar Compounds

Phoyunbene A, C, and D

- Phoyunbene A (C₁₇H₁₇O₅): A white needle-like crystal (m.p. 128–129°C) with moderate NO inhibition (IC₅₀ = 49.0 μmol/L). Despite its structural similarity to this compound, its lower activity suggests critical differences in substituent positioning or stereochemistry .

- Phoyunbene D (C₁₅H₁₅O₃): A yellow crystal (m.p. 170–171°C) with unrecorded IC₅₀ but noted anti-inflammatory activity .

Resveratrol and Derivatives

- Resveratrol (C₁₄H₁₂O₃): A well-studied stilbenoid with NO inhibition (IC₅₀ = 54.0 μmol/L), but this compound is 10-fold more potent .

- Batatasin III (C₁₅H₁₅O₃) : Exhibits IC₅₀ = 8.5 μmol/L , slightly less active than this compound but structurally simpler .

Functional Analogs

Phorbol Derivatives

- Phorbol-12-tiglate-13-butyrate (C₂₉H₄₀O₈) : A diterpene from Croton tiglium with antitumor activity but unrelated structurally to this compound .

- Phoyunnanin A/B: Cytotoxic analogs from Pholidota yunnanensis; their toxicity limits therapeutic use compared to non-toxic this compound .

Research Findings and Data Tables

Table 1: Structural and Pharmacological Comparison of this compound and Analogs

Table 2: Anticancer Activity of Selected Compounds

| Compound | Mechanism | Cell Line | Reference |

|---|---|---|---|

| This compound | G2/M arrest, Apoptosis induction | HepG2 | |

| Phorbol-12-tiglate-13-butyrate | Tumor growth inhibition | Various |

Q & A

Q. How can researchers leverage scoping reviews to identify gaps in this compound’s preclinical evidence base?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.